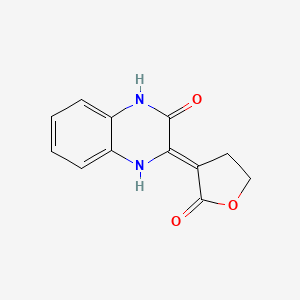
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one is a complex organic compound characterized by its unique structure, which includes a quinoxaline core and an oxolanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a quinoxaline derivative with an oxolanone precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxaline derivatives.
科学的研究の応用
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Quinoxaline: A simpler compound with a similar core structure.
Oxolanone Derivatives: Compounds with similar oxolanone moieties.
Dihydroquinoxaline Derivatives: Compounds with similar dihydroquinoxaline structures.
Uniqueness
What sets (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one apart is its unique combination of the quinoxaline core and the oxolanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
53959-45-8 |
|---|---|
分子式 |
C12H10N2O3 |
分子量 |
230.22 g/mol |
IUPAC名 |
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C12H10N2O3/c15-11-10(7-5-6-17-12(7)16)13-8-3-1-2-4-9(8)14-11/h1-4,13H,5-6H2,(H,14,15)/b10-7- |
InChIキー |
OMVLKWMHXHNOKC-YFHOEESVSA-N |
異性体SMILES |
C\1COC(=O)/C1=C\2/C(=O)NC3=CC=CC=C3N2 |
正規SMILES |
C1COC(=O)C1=C2C(=O)NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















